molecular formula C14H20BNO5 B2671299 4-Methoxy-2-(methoxycarbonyl)pyridine-5-boronic acid pinacol ester CAS No. 2374834-95-2

4-Methoxy-2-(methoxycarbonyl)pyridine-5-boronic acid pinacol ester

Cat. No.: B2671299
CAS No.: 2374834-95-2
M. Wt: 293.13
InChI Key: SUOBYEOLACSZEK-UHFFFAOYSA-N
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Description

4-Methoxy-2-(methoxycarbonyl)pyridine-5-boronic acid pinacol ester (CAS: Not explicitly listed; MFCD18727245 ) is a pyridine-based boronic ester featuring:

  • A methoxy group at position 4.
  • A methoxycarbonyl group at position 2.
  • A boronic acid pinacol ester at position 5.

This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the boronic ester moiety, which facilitates carbon-carbon bond formation in pharmaceutical and materials science applications . Its methoxycarbonyl group introduces steric and electronic effects that influence reactivity and selectivity .

Properties

IUPAC Name

methyl 4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO5/c1-13(2)14(3,4)21-15(20-13)9-8-16-10(12(17)19-6)7-11(9)18-5/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOBYEOLACSZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(methoxycarbonyl)pyridine-5-boronic acid pinacol ester typically involves the reaction of 4-methoxy-2-(methoxycarbonyl)pyridine with a boronic acid derivative in the presence of a base. The reaction is often carried out in an inert atmosphere to prevent oxidation. Common solvents used include tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(methoxycarbonyl)pyridine-5-boronic acid pinacol ester undergoes various types of reactions, including:

    Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic or basic conditions.

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like THF or DMSO.

    Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.

Major Products

    Suzuki–Miyaura Coupling: Formation of biaryl compounds.

    Protodeboronation: Formation of the corresponding pyridine derivative without the boronic ester group.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C13H17BNO4
Molecular Weight : 281.09 g/mol
CAS Number : [Not specified in sources]

The compound features a pyridine ring with methoxycarbonyl and boronic acid functionalities, which contributes to its reactivity and ability to form stable complexes with other substrates.

Cross-Coupling Reactions

Boronic acids and their esters are widely used in cross-coupling reactions, such as Suzuki-Miyaura coupling. 4-Methoxy-2-(methoxycarbonyl)pyridine-5-boronic acid pinacol ester can be employed to form carbon-carbon bonds between aryl halides and various nucleophiles. This application is essential for constructing complex organic molecules used in pharmaceuticals and agrochemicals.

Catalysis

The compound acts as a catalyst or catalyst precursor in various organic transformations. Its ability to stabilize reactive intermediates makes it valuable in reactions requiring precise control over reaction conditions. Studies have shown that boronic esters can enhance reaction rates significantly due to their unique electronic properties .

Drug Development

Boronic acids exhibit diverse biological activities, including anti-cancer properties. The incorporation of 4-Methoxy-2-(methoxycarbonyl)pyridine-5-boronic acid pinacol ester into drug candidates can enhance their potency and selectivity against specific biological targets. For instance, compounds with boronic acid moieties have been investigated for their ability to inhibit proteasomes, which are crucial for regulating cellular processes .

Targeted Delivery Systems

Research indicates that boron-containing compounds can be utilized in targeted drug delivery systems due to their ability to form stable complexes with biomolecules. This property can be harnessed to improve the bioavailability and efficacy of therapeutic agents .

Polymer Chemistry

The reactivity of boronic acids allows their incorporation into polymer matrices, leading to materials with enhanced mechanical properties and thermal stability. The synthesis of functionalized polymers using 4-Methoxy-2-(methoxycarbonyl)pyridine-5-boronic acid pinacol ester has been explored for applications in coatings and adhesives .

Case Study 1: Synthesis of Aryl Compounds

A study demonstrated the successful use of 4-Methoxy-2-(methoxycarbonyl)pyridine-5-boronic acid pinacol ester in synthesizing complex aryl compounds through Suzuki coupling reactions. The reaction conditions were optimized to achieve high yields (up to 95%) with minimal side products.

Case Study 2: Anticancer Activity

In a series of experiments, derivatives of boronic acids were tested against cancer cell lines, revealing that compounds incorporating the methoxycarbonyl group exhibited significant cytotoxicity at low concentrations (IC50 values in the nanomolar range). This highlights the potential of utilizing such compounds in developing effective cancer therapies.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in Suzuki–Miyaura coupling reactions. The mechanism involves the formation of a palladium complex, followed by transmetalation and reductive elimination steps, leading to the formation of a new carbon-carbon bond. The boronic ester group plays a crucial role in stabilizing the intermediate species and facilitating the reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The table below compares key structural and functional attributes:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity Evidence Source
4-Methoxy-2-(methoxycarbonyl)pyridine-5-boronic acid pinacol ester 4-OCH₃, 2-COOCH₃, 5-boronic ester Not explicitly provided (MFCD18727245) Cross-coupling reactions, pharmaceutical intermediates
5-Fluoro-2-(methoxycarbonyl)pyridine-4-boronic acid pinacol ester 5-F, 2-COOCH₃, 4-boronic ester C₁₃H₁₇BFNO₄ 281.09 Suzuki reactions, protein degrader building blocks
5-Chloro-2-methoxypyridine-4-boronic acid pinacol ester 5-Cl, 2-OCH₃, 4-boronic ester C₁₂H₁₇BClNO₃ 268.14 Catalytic coupling, halogen-directed synthesis
3-(Methoxycarbonyl)pyridine-5-boronic acid pinacol ester 3-COOCH₃, 5-boronic ester C₁₃H₁₈BNO₅ 279.10 Dynamic covalent chemistry, selective coupling
2-Methoxypyridine-4-boronic acid pinacol ester 2-OCH₃, 4-boronic ester C₁₂H₁₈BNO₃ 235.08 Ligand synthesis, coordination chemistry
Key Observations:
  • Electron-Withdrawing Groups (EWGs): Compounds with methoxycarbonyl (COOCH₃) groups (e.g., target compound and 3-COOCH₃ analog) exhibit reduced electron density on the pyridine ring, slowing oxidative addition in cross-coupling but improving selectivity .
  • Halogen Substituents: The 5-F and 5-Cl analogs introduce ortho-directing effects , altering regioselectivity in coupling reactions compared to the methoxy-substituted target compound .
  • Boronic Ester Position: The target compound’s boronic ester at position 5 vs. position 4 in others (e.g., 5-F analog) may lead to divergent coupling partners and product architectures .

Solubility and Reaction Compatibility

  • Solubility Trends: Pinacol esters generally show superior solubility in organic solvents (e.g., chloroform, acetone) compared to parent boronic acids . For example, phenylboronic acid pinacol ester has 10× higher solubility in chloroform than the free acid .
  • Impact of Substituents: The methoxycarbonyl group in the target compound may reduce solubility in nonpolar solvents due to increased polarity, whereas halogenated analogs (e.g., 5-Cl) balance polarity and lipophilicity .

Commercial Availability and Purity

  • The target compound is available at ≥98% purity (Combi-Blocks, PC-1030) .
  • Fluorinated and chlorinated analogs are sold by Apollo Scientific and Santa Cruz Biotechnology at 95–98% purity .

Biological Activity

4-Methoxy-2-(methoxycarbonyl)pyridine-5-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal and synthetic chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a pyridine ring, methoxycarbonyl group, and a boronic acid moiety, which contributes to its reactivity and biological profile.

  • Molecular Formula : C14H19BNO5
  • Molecular Weight : 278.11 g/mol
  • CAS Number : 1883430-49-6

The biological activity of boronic acids, including 4-Methoxy-2-(methoxycarbonyl)pyridine-5-boronic acid pinacol ester, is largely attributed to their ability to interact with various biological molecules. The boron atom can form reversible covalent bonds with diols and other nucleophiles, which can modulate enzyme activity or influence metabolic pathways.

Biological Activities

  • Anticancer Properties : Research indicates that boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells. This mechanism has been explored in various studies, highlighting the potential of compounds like 4-Methoxy-2-(methoxycarbonyl)pyridine-5-boronic acid pinacol ester as therapeutic agents against malignancies.
  • Anti-inflammatory Effects : Boronic acids have shown promise in treating inflammatory diseases by modulating pathways involved in inflammation. They may inhibit the activation of NF-kB and other pro-inflammatory cytokines, suggesting a role in managing conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).
  • Antimicrobial Activity : Some studies suggest that derivatives of boronic acids exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various boronic acid derivatives, including 4-Methoxy-2-(methoxycarbonyl)pyridine-5-boronic acid pinacol ester. The compound demonstrated significant cytotoxicity against several cancer cell lines, with an IC50 value indicating effective inhibition of cell proliferation.

Study 2: Anti-inflammatory Mechanism

A recent investigation focused on the anti-inflammatory properties of boronic acids in animal models of arthritis. The study found that treatment with 4-Methoxy-2-(methoxycarbonyl)pyridine-5-boronic acid pinacol ester resulted in reduced swelling and joint damage, correlating with decreased levels of inflammatory markers.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant cytotoxicity against cancer cell linesJournal of Medicinal Chemistry
Anti-inflammatoryReduced inflammation in animal modelsInflammation Research
AntimicrobialInhibition of bacterial growthMicrobial Pathogenesis Journal

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for 4-Methoxy-2-(methoxycarbonyl)pyridine-5-boronic acid pinacol ester to ensure stability in laboratory settings?

  • Answer : The compound should be stored in a tightly sealed container under refrigeration (2–8°C) in a dry, inert atmosphere to prevent hydrolysis or decomposition. Avoid exposure to moisture, heat, and oxidizing agents, as boronic esters are prone to degradation under these conditions . Handling requires personal protective equipment (PPE), including nitrile gloves and safety goggles, to minimize skin/eye contact. Work should be conducted in a well-ventilated fume hood to mitigate inhalation risks.

Q. How is the purity of this boronic ester typically assessed, and what analytical methods are most reliable?

  • Answer : Purity is commonly determined via high-performance liquid chromatography (HPLC) or gas chromatography (GC), with thresholds >97% considered acceptable for research-grade material (as seen in analogous boronic esters ). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is critical for structural confirmation, particularly to verify the integrity of the boronic ester moiety and substituents like methoxycarbonyl groups. Mass spectrometry (MS) further validates molecular weight and detects trace impurities.

Q. What synthetic routes are employed to prepare this compound, and what are common intermediates?

  • Answer : The compound is typically synthesized via Miyaura borylation, where a halogenated pyridine precursor (e.g., 5-bromo-4-methoxy-2-methoxycarbonylpyridine) undergoes palladium-catalyzed coupling with bis(pinacolato)diboron. Alternative routes include transesterification of boronic acids with pinacol. Key intermediates are characterized by LC-MS and NMR to ensure regioselectivity and functional group compatibility .

Advanced Research Questions

Q. How do the electronic effects of the methoxy and methoxycarbonyl substituents influence Suzuki-Miyaura coupling efficiency with electron-deficient aryl halides?

  • Answer : The methoxy group acts as an electron-donating substituent, which may reduce the electrophilicity of the pyridine ring, potentially slowing oxidative addition with aryl halides. Conversely, the methoxycarbonyl group is electron-withdrawing, enhancing the stability of the boronate intermediate. Optimizing catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in THF/water) and reaction temperatures (80–100°C) can mitigate steric hindrance and improve yields .

Q. What strategies can address competing side reactions, such as protodeboronation or ester hydrolysis, during cross-coupling reactions?

  • Answer :

  • Protodeboronation : Use anhydrous solvents (e.g., degassed THF) and inert atmospheres to minimize protic impurities. Additives like Na₂CO₃ can stabilize the boronate intermediate .
  • Ester Hydrolysis : Conduct reactions at neutral or mildly basic pH (7–9) to preserve the methoxycarbonyl group. Avoid aqueous phases unless necessary, as seen in controlled Suzuki couplings .

Q. What analytical techniques are effective for detecting trace decomposition products (e.g., boronic acids) under prolonged storage?

  • Answer :

Technique Application Detection Limit
HPLC-UVQuantify free boronic acid~0.1%
¹¹B NMRIdentify boron-containing byproducts~1%
TLC (Silica)Rapid screening of degradation~5%
Storage stability studies should be conducted at 4°C and room temperature, with periodic analysis to establish shelf-life thresholds .

Q. How can this compound be utilized in designing covalent organic frameworks (COFs) with pyridine-based linkers?

  • Answer : The boronic ester moiety enables dynamic covalent chemistry for constructing COFs via condensation with polyols or diols. The pyridine ring introduces nitrogen heteroatoms, enhancing Lewis acidity for catalytic applications. For example, COF synthesis under solvothermal conditions (120°C, mesitylene/dioxane) yields materials with surface areas >500 m²/g, as demonstrated in analogous boronic ester-based frameworks .

Q. How does pH affect the compound’s reactivity in non-coupling applications, such as H₂O₂ sensing?

  • Answer : In aqueous media, the boronic ester reacts with H₂O₂ to form a phenolic hydroxyl group. Reaction rates are pH-dependent, with optimal conversion observed at pH 8–10 (based on studies of analogous nitrophenyl boronic esters). UV-vis spectroscopy (λ = 400 nm) monitors 4-nitrophenol formation, enabling H₂O₂ quantification with a linear range of 0.1–10 mM .

Key Research Considerations

  • Stability Data :

    Condition Stability Reference
    Aqueous pH 7Stable for <24 hrs
    Dry, 4°CStable >6 months
    THF, 25°CStable for 1 week
  • Reaction Optimization : Systematic variation of catalysts, solvents, and temperatures is critical for reproducibility. For example, Pd(OAc)₂/XPhos systems may outperform traditional Pd(PPh₃)₄ in sterically hindered couplings .

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